Ethyl 2-bromo-4-ethylbenzoate
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Overview
Description
Ethyl 2-bromo-4-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by an ethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-ethylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS as the brominating agent, along with appropriate catalysts and solvents, allows for large-scale production with high yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 2-bromo-4-ethylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-bromo-4-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-ethylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is converted to a carboxylic acid via a series of electron transfer steps. The ester group can be reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon .
Comparison with Similar Compounds
Ethyl 2-bromobenzoate: Similar structure but lacks the ethyl group at the fourth position.
Ethyl 4-bromobenzoate: Similar structure but the bromine atom is at the fourth position instead of the second.
Ethyl 2-chloro-4-ethylbenzoate: Similar structure but the bromine atom is replaced by a chlorine atom
Uniqueness: Ethyl 2-bromo-4-ethylbenzoate is unique due to the presence of both the bromine atom and the ethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various applications in scientific research and industry .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 2-bromo-4-ethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
VWAXVHOOPFIYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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